(9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate: is a chemical compound with the molecular formula C24H22N2O3 . It is known for its applications in peptide synthesis and as a protecting group for amino acids . The compound is characterized by its complex structure, which includes a fluorenyl group, a phenyl group, and a carbamate linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate typically involves the reaction of fluorenylmethanol with an amino acid derivative under specific conditions . The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The process involves the formation of an ester linkage between the fluorenyl group and the amino acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: (9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, (9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is widely used as a protecting group for amino acids in peptide synthesis . It helps in the selective protection and deprotection of functional groups during the synthesis process .
Biology and Medicine: The compound is used in the synthesis of biologically active peptides and proteins . It plays a crucial role in the development of peptide-based drugs and therapeutic agents .
Industry: In the industrial sector, the compound is used in the production of various chemical intermediates and fine chemicals . It is also employed in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate involves its role as a protecting group in peptide synthesis . The fluorenyl group provides steric hindrance, preventing unwanted reactions at the protected site . The carbamate linkage is stable under a wide range of conditions, ensuring the integrity of the protected amino acid . The compound is selectively cleaved under mild acidic or basic conditions, allowing for the controlled release of the amino acid .
Comparison with Similar Compounds
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acids: These compounds are also used as protecting groups in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another similar compound used in peptide synthesis.
Uniqueness: (9H-Fluoren-9-yl)methyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate is unique due to its specific structure, which provides both steric hindrance and stability during peptide synthesis . Its ability to be selectively cleaved under mild conditions makes it highly valuable in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C24H22N2O3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H2,25,27)(H,26,28) |
InChI Key |
DKSDXQLRNVXKEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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